2-ethyl-2-methyl-1,3-dioxaindan-5-ol
Description
Structure
3D Structure
Properties
CAS No. |
74024-81-0 |
|---|---|
Molecular Formula |
C10H12O3 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
2-ethyl-2-methyl-1,3-benzodioxol-5-ol |
InChI |
InChI=1S/C10H12O3/c1-3-10(2)12-8-5-4-7(11)6-9(8)13-10/h4-6,11H,3H2,1-2H3 |
InChI Key |
QTHULOBFIKUNPU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(OC2=C(O1)C=C(C=C2)O)C |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Ethyl 2 Methyl 1,3 Dioxaindan 5 Ol
Retrosynthetic Analysis of the 2-Ethyl-2-Methyl-1,3-Dioxaindan-5-ol Framework
A retrosynthetic analysis of this compound provides a logical roadmap for its synthesis. The primary disconnection would involve the acetal (B89532) linkage of the 1,3-dioxane (B1201747) ring. This bond cleavage leads back to two key precursors: a substituted 1,2,4-trihydroxybenzene derivative and 2-butanone (B6335102).
Further disconnection of the substituted benzene (B151609) ring would reveal simpler starting materials. For instance, the hydroxyl groups could be envisioned as arising from a catechol or hydroquinone (B1673460) derivative, with the remaining substituents introduced through various aromatic functionalization reactions. This stepwise deconstruction highlights the critical bond formations necessary for the forward synthesis and informs the selection of appropriate starting materials and reagents. A plausible retrosynthetic pathway might start by disconnecting the C-O bonds of the dioxane ring, suggesting a diol and a ketone as precursors. stackexchange.com
Development of Novel Synthetic Pathways to the 1,3-Dioxaindan Scaffold
The construction of the 1,3-dioxaindan scaffold is a pivotal step in the synthesis of the target molecule. This fused ring system can be approached through various strategies that focus on the formation of either the dioxane or the indane ring as the key cyclization step.
Cyclization Strategies for Dioxane Ring Formation
The formation of the 1,3-dioxane ring is typically achieved through the acid-catalyzed reaction of a 1,3-diol with an aldehyde or a ketone. thieme-connect.de In the context of the 1,3-dioxaindan system, this would involve the reaction of a suitably substituted benzene-1,2-diol (catechol) derivative with 2-butanone. The presence of an acid catalyst facilitates the formation of a hemiacetal intermediate, which then undergoes intramolecular cyclization to yield the dioxane ring. The efficiency of this reaction can be influenced by the nature of the substituents on the aromatic ring and the reaction conditions employed.
The stereochemistry of the newly formed stereocenter at the C2 position of the dioxane ring is a critical consideration. While the reaction of a symmetrical ketone like acetone (B3395972) would not generate a chiral center, the use of an unsymmetrical ketone such as 2-butanone introduces a stereocenter. Controlling the stereoselectivity of this cyclization would be crucial for obtaining a specific stereoisomer of the final product.
Approaches to the Indane Ring System with Dioxane Fusion
An alternative approach involves forming the indane ring system onto a pre-existing dioxane structure. This could potentially be achieved through intramolecular cyclization reactions. For instance, a suitably functionalized dioxane derivative bearing a side chain capable of undergoing cyclization onto the aromatic ring could be employed.
Recent advancements in synthetic methodology have explored various cyclization strategies for constructing complex ring systems. nih.govnih.gov These strategies often utilize transition metal catalysis or other modern synthetic techniques to achieve high levels of efficiency and selectivity. Adapting these methods to the synthesis of the 1,3-dioxaindan scaffold could provide novel and efficient routes to the target molecule.
Introduction and Functionalization of Substituents (Ethyl, Methyl, Hydroxyl)
The successful synthesis of this compound hinges on the precise introduction and manipulation of its various substituents. This includes the ethyl and methyl groups at the C2 position of the dioxane ring and the hydroxyl group on the aromatic moiety.
Stereoselective Introduction of C2 Substituents
The C2 position of the 1,3-dioxane ring is a quaternary stereocenter, and its stereoselective construction is a significant synthetic challenge. One approach involves the use of chiral auxiliaries or catalysts during the cyclization reaction between the catechol derivative and 2-butanone. Chiral catalysts can create a chiral environment around the reacting molecules, influencing the stereochemical outcome of the reaction.
Alternatively, a pre-existing stereocenter in one of the starting materials could direct the stereochemistry of the cyclization. For example, using a chiral derivative of 2-butanone could potentially lead to a diastereoselective cyclization. The stereoselective formation of substituted 1,3-dioxolanes has been achieved through a three-component assembly, which could potentially be adapted for 1,3-dioxanes. mdpi.com
Regioselective Functionalization of the Aromatic Moiety
The regioselective introduction of the hydroxyl group at the C5 position of the indane ring is another critical aspect of the synthesis. The directing effects of the existing substituents on the aromatic ring will play a crucial role in determining the position of electrophilic substitution reactions. organic-chemistry.org
Modern synthetic methods offer a range of tools for the regioselective functionalization of aromatic rings. rsc.org These include directed ortho-metalation, in which a directing group guides a metalating agent to a specific position on the ring, followed by quenching with an electrophile. The choice of directing group and reaction conditions is critical for achieving the desired regioselectivity. The functionalization of indole (B1671886) ring systems, for instance, has been extensively studied, providing insights into controlling regioselectivity in fused heterocyclic systems. nih.gov
Optimization of Reaction Conditions and Yields
The optimization of the synthesis of dioxaindan derivatives, like other ketalization reactions, focuses on maximizing the yield and purity of the product by manipulating various reaction parameters. The core of the reaction is the equilibrium between the starting materials (diol and ketone) and the ketal product, with water as a byproduct. To drive the reaction towards the product side, the removal of water is a critical factor. mdpi.com
Catalyst Selection: A range of acid catalysts can be employed for ketalization. Traditional catalysts include strong mineral acids like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄), as well as p-toluenesulfonic acid (p-TSA). acs.org However, these can be corrosive and incompatible with sensitive functional groups. acs.org Modern approaches utilize a variety of catalysts to improve selectivity and reaction conditions:
Lewis Acids: Catalysts like bismuth triflate and copper(II) tetrafluoroborate (B81430) have been shown to be effective for acetal and ketal formation. mdpi.com
Heterogeneous Catalysts: Solid acid catalysts, such as mesoporous polymelamine-formaldehyde polymer or sulfonated silica (B1680970) (SiO₂-SO₃H), offer advantages like easy separation from the reaction mixture and reusability. acs.orgscielo.br
Aprotic Salts: Certain pyridinium, imidazolium, and triazolium salts can act as Brønsted acids to catalyze the reaction chemoselectively. acs.org
Cobaloxime Complexes: Cobaloxime catalysts, such as those derived from CoCl₂, have been used for efficient ketalization under solvent-free conditions. mdpi.com
Reaction Conditions: The optimization of reaction conditions is crucial for achieving high yields. Key parameters include:
Temperature: The reaction can be performed over a wide range of temperatures, from as low as -60 °C to higher temperatures like 50-70 °C, depending on the specific substrates and catalyst used. acs.orgmdpi.com
Solvent and Water Removal: Solvents like cyclopentyl methyl ether or benzene are often used with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction, which shifts the equilibrium towards the product. acs.orgmdpi.com Interestingly, some modern methods have demonstrated high yields even without the explicit removal of water, using very low catalyst loadings (e.g., 0.1 mol % acid). acs.org
Microwave Irradiation: The use of microwave irradiation in conjunction with a catalyst like SiO₂-SO₃H can significantly reduce reaction times to mere minutes while providing high yields. scielo.br
The table below summarizes various catalytic systems and their effectiveness in analogous ketalization reactions, which could be adapted for the synthesis of this compound.
| Catalyst System | Ketone/Aldehyde Substrate | Diol Substrate | Conditions | Yield | Reference |
| 0.1 mol% Hydrochloric Acid | Acetone | Various diols | Room Temperature | High | acs.org |
| CoCl₂/DH₂ | Cyclohexanone | Ethane-1,2-diol | 70 °C, 8h, solvent-free | 99.2% (conversion) | mdpi.com |
| CoCl₂/DH₂ | Ethyl acetoacetate | Ethane-1,2-diol | 70 °C, 8h, solvent-free | 95.9% | mdpi.com |
| SiO₂-SO₃H | Various ketones | Ethylene (B1197577) glycol | Microwave, 2-7 min | High | scielo.br |
| Ammonium Salts | Aliphatic/Aromatic Ketones | Diols | Cyclopentyl methyl ether, Dean-Stark | Not specified | acs.org |
Total Synthesis Approaches to Complex Dioxaindan Natural Product Analogues
As of the current body of scientific literature, there are no available reports detailing the use of this compound as a precursor or intermediate in the total synthesis of complex natural product analogues. The primary application of forming such dioxolane or dioxane structures within a larger synthesis is typically for the protection of a diol or a carbonyl functional group. wikipedia.org This strategy prevents these functional groups from undergoing unwanted reactions while other parts of the molecule are being modified. The ketal can then be removed (deprotected) under acidic conditions to restore the original functional groups when needed. scielo.br While many complex syntheses utilize this protection strategy, the specific compound this compound has not been cited in this context.
In-Depth Spectroscopic Analysis of this compound: A Comprehensive Elucidation of its Molecular Architecture
Detailed scientific data regarding the advanced spectroscopic and structural elucidation of this compound is not publicly available at this time.
Therefore, it is not possible to provide an article with the requested in-depth information and data tables on the following topics for this specific compound:
Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy (NMR) including advanced 1H and 13C NMR techniques (COSY, HSQC, HMBC, NOESY) and variable temperature NMR for conformational dynamics.
Vibrational Spectroscopy (Infrared and Raman) for functional group characterization.
Mass Spectrometry for molecular formula confirmation and fragmentation pathway analysis, including high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS).
It is important to note that while data exists for structurally related compounds, such as "2-ethyl-2-methyl-1,3-dioxolane," this information is not applicable to "this compound" due to significant differences in their chemical structures. The presence of the indane ring system and the hydroxyl group in the requested compound would lead to distinct spectroscopic signatures.
Further research and publication in peer-reviewed scientific journals are required to elucidate the specific spectroscopic characteristics and structural properties of this compound.
Advanced Spectroscopic and Structural Elucidation Methodologies
X-ray Crystallography for Absolute Stereochemical Assignment and Solid-State Conformation
No crystallographic data, such as unit cell dimensions, space group, or atomic coordinates for 2-ethyl-2-methyl-1,3-dioxaindan-5-ol, are available in open-access crystallographic databases. Consequently, a detailed discussion of its solid-state conformation, including bond lengths, bond angles, and intermolecular interactions, cannot be presented. Furthermore, the determination of its absolute stereochemistry through anomalous dispersion effects in X-ray diffraction is not documented.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Enantiomeric Purity and Absolute Configuration
There are no published Electronic Circular Dichroism (ECD) spectra or related chiroptical spectroscopic data for this compound. As a result, an analysis of its enantiomeric purity and the assignment of its absolute configuration based on the comparison of experimental and computationally predicted ECD spectra cannot be conducted.
Theoretical and Computational Chemistry of 2 Ethyl 2 Methyl 1,3 Dioxaindan 5 Ol
Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals (e.g., DFT studies)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure of molecules like 2-ethyl-2-methyl-1,3-dioxaindan-5-ol. These methods provide insights into the distribution of electrons within the molecule, which is fundamental to understanding its reactivity and properties.
For a molecule with the complexity of this compound, DFT calculations would typically be performed using functionals such as B3LYP or M06-2X, paired with basis sets like 6-31G(d,p) or 6-311+G(2d,p) to achieve a balance between computational cost and accuracy. Such studies on analogous heterocyclic systems have demonstrated high precision in predicting molecular properties.
Key parameters that would be determined from these calculations include:
Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and its susceptibility to electronic excitation.
Electron Density and Electrostatic Potential: These calculations would reveal the distribution of charge across the molecule. The oxygen atoms of the dioxaindan ring and the hydroxyl group are expected to be regions of high electron density, making them potential sites for electrophilic attack. The electrostatic potential map would highlight the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule.
Mulliken and Natural Population Analysis (NPA) Charges: These analyses would provide quantitative values for the partial atomic charges, offering a more detailed picture of the charge distribution and bonding characteristics within the molecule.
Table 1: Representative Quantum Chemical Parameters for a Benzodioxole Moiety Note: This data is illustrative for a related benzodioxole structure and not specific to this compound.
| Parameter | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Energy of the outermost electron orbital; relates to ionization potential. |
| LUMO Energy | -1.2 eV | Energy of the lowest empty orbital; relates to electron affinity. |
| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical stability and reactivity. |
Conformational Analysis and Energy Landscapes via Molecular Mechanics and Dynamics Simulations
A detailed conformational analysis of this compound would involve:
Molecular Mechanics (MM): Using force fields like MMFF94 or AMBER, a systematic search of the conformational space can be performed to identify low-energy conformers. This would involve rotating the rotatable bonds, such as those of the ethyl group and the hydroxyl group.
Molecular Dynamics (MD) Simulations: MD simulations would provide insight into the dynamic behavior of the molecule over time at a given temperature. This can reveal the preferred conformations in solution and the energy barriers between different conformational states.
DFT Optimization: The low-energy conformers identified by MM or MD would then be subjected to full geometry optimization using DFT to obtain more accurate structures and relative energies. A study on 5-ethyl-5-hydroxymethyl-2,2-dimethyl-1,3-dioxane, a structurally similar compound, revealed that the conformational equilibrium is sensitive to the environment.
Table 2: Calculated Relative Energies of 1,3-Dioxane (B1201747) Conformers Note: This data is for the parent 1,3-dioxane and serves as a general reference.
| Conformer | Relative Energy (kcal/mol) |
|---|---|
| Chair | 0.00 |
| 2,5-Twist | 5.19 |
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR vibrational frequencies)
Computational chemistry provides a powerful means to predict spectroscopic data, which can be invaluable for the identification and characterization of new compounds.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a well-established application of DFT. The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose. Calculations are typically performed on the optimized geometries of the most stable conformers. The accuracy of these predictions is often high, with mean absolute errors of less than 0.2 ppm for ¹H and 2 ppm for ¹³C being achievable. These predicted spectra can be compared with experimental data to confirm the structure of the synthesized molecule.
IR Vibrational Frequencies: The calculation of vibrational frequencies using DFT can predict the positions of absorption bands in the infrared (IR) spectrum. These calculations are performed on the optimized molecular geometry. The computed frequencies are often systematically overestimated compared to experimental values, and thus a scaling factor is typically applied to improve the agreement. The predicted IR spectrum would show characteristic peaks for the C-O stretching of the dioxaindan ring, the O-H stretching of the hydroxyl group, and the C-H stretching of the alkyl and aromatic groups.
Table 3: Predicted ¹³C NMR Chemical Shifts for a Substituted Dioxolane Moiety Note: These are illustrative values for a related 2,2-disubstituted 1,3-dioxolane (B20135) and not specific to the target compound.
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C (quaternary, ketal) | 109.5 |
| CH₂ (dioxolane) | 64.8 |
| CH₂ (ethyl) | 29.7 |
| CH₃ (ethyl) | 8.5 |
Reaction Mechanism Studies of Dioxaindan Formation and Transformation
The formation of the this compound would typically proceed via the ketalization of a dihydroxybenzene derivative (specifically, 4-hydroxy-1,2-benzenedimethanol, which is not a standard catechol or resorcinol) with 2-butanone (B6335102), likely under acidic catalysis. Computational studies can be employed to investigate the mechanism of this reaction in detail.
Such a study would involve:
Locating Transition States: DFT calculations can be used to identify the transition state structures for each step of the reaction mechanism (e.g., protonation of the ketone, nucleophilic attack by the diol, and subsequent cyclization and dehydration).
Calculating Activation Energies: The energy difference between the reactants and the transition states gives the activation energy for each step. This allows for the determination of the rate-limiting step of the reaction.
Investigating Catalysis: The role of the acid catalyst can be explicitly modeled to understand how it lowers the activation energy barriers and facilitates the reaction. Studies on similar acetalization reactions have shown the utility of computational methods in understanding catalytic pathways.
Solvent Effects on Molecular Conformation and Reactivity
The properties and behavior of this compound can be significantly influenced by its environment, particularly the solvent. Computational models can account for solvent effects in several ways:
Implicit Solvent Models: Models like the Polarizable Continuum Model (PCM) treat the solvent as a continuous medium with a specific dielectric constant. This is an efficient way to model the bulk electrostatic effects of the solvent on the solute.
Explicit Solvent Models: In this approach, a number of solvent molecules are explicitly included in the calculation, typically in a "cluster" around the solute molecule. This allows for the modeling of specific solute-solvent interactions, such as hydrogen bonding between the hydroxyl group of the target molecule and a protic solvent.
A computational study on the conformational analysis of 5-ethyl-5-hydroxymethyl-2,2-dimethyl-1,3-dioxane demonstrated that the conformational equilibrium is sensitive to the solvent. For this compound, the presence of the polar hydroxyl group suggests that its conformation and reactivity would also be dependent on the polarity of the solvent. For example, in polar protic solvents, the formation of intermolecular hydrogen bonds could stabilize certain conformers over others.
Chemical Reactivity and Derivatization Studies
Reactivity of the Acetal (B89532) Moiety (e.g., Hydrolysis Mechanisms, Transacetalization)
The 2-ethyl-2-methyl-1,3-dioxolane (B31296) portion of the molecule is a cyclic ketal, which serves as a protecting group for a ketone.
Hydrolysis: Acetal and ketal groups are known to be stable under basic and neutral conditions but are labile in the presence of aqueous acid. nih.gov The hydrolysis of the 1,3-dioxolane (B20135) ring in 2-ethyl-2-methyl-1,3-dioxaindan-5-ol would be acid-catalyzed, leading to the deprotection of the carbonyl group. This reaction proceeds via protonation of one of the oxygen atoms, followed by ring-opening to form a resonance-stabilized carbocation, which is then attacked by water. The final products of this hydrolysis would be 5-hydroxyindan-2-one and ethylene (B1197577) glycol.
Transacetalization: In the presence of another diol and an acid catalyst, the 1,3-dioxolane moiety could undergo transacetalization. This equilibrium-driven process would exchange the ethylene glycol unit for the new diol, forming a different cyclic acetal.
Electrophilic Aromatic Substitution on the Indan (B1671822) Ring
The hydroxyl group on the aromatic ring is a powerful activating group and an ortho-, para-director for electrophilic aromatic substitution (SEAr) reactions. libretexts.orgwikipedia.org The acetal-fused indan structure also influences the substitution pattern. The positions ortho and para to the hydroxyl group (positions 4, 6, and 7) are activated.
Halogenation, Nitration, and Sulfonation: Reactions such as halogenation (with Br₂ or Cl₂ and a Lewis acid, though the activated ring may not require it), nitration (with HNO₃/H₂SO₄), and sulfonation (with fuming H₂SO₄) are expected to introduce substituents primarily at the positions ortho and para to the hydroxyl group. jeeadv.ac.inmasterorganicchemistry.com Steric hindrance from the adjacent fused ring system may influence the regioselectivity between the available positions.
The expected outcomes of electrophilic aromatic substitution are summarized in the table below.
| Reaction Type | Reagents | Expected Product(s) |
| Bromination | Br₂ | Bromo-2-ethyl-2-methyl-1,3-dioxaindan-5-ol |
| Nitration | HNO₃, H₂SO₄ | Nitro-2-ethyl-2-methyl-1,3-dioxaindan-5-ol |
| Sulfonation | Fuming H₂SO₄ | This compound-sulfonic acid |
Stereochemical Implications of Chemical Transformations
The 2-position of the 1,3-dioxolane ring in the specified compound is a quaternary carbon and thus not a stereocenter. However, if the substituents at this position were different and created chirality, reactions at this center would have stereochemical consequences. More relevantly, reactions on the indan ring or at the hydroxyl group could potentially create new stereocenters, depending on the nature of the reactants and the resulting products. For instance, if a reaction were to occur on the five-membered part of the indan skeleton, diastereomers could be formed.
Synthesis of Analogs and Precursors for Further Research
The synthesis of this compound itself would likely involve two key steps: the synthesis of the 5-hydroxyindan-2-one precursor and the subsequent ketalization.
The synthesis of substituted indanones can be complex. nih.gov A plausible route to 5-hydroxyindan-2-one might start from a commercially available substituted benzene (B151609) derivative.
Once the 5-hydroxyindan-2-one precursor is obtained, the 1,3-dioxolane ring can be formed via acetalization. This typically involves reacting the ketone with ethylene glycol in the presence of an acid catalyst, with removal of water to drive the reaction to completion. chemicalbook.com
The synthesis of analogs could be achieved by varying the ketone or the diol. For example, using a different ketone would lead to different substituents at the 2-position of the dioxolane ring. The synthesis of various substituted 1,3-dioxanes and 1,3-dioxolanes has been reported and serves as a template for creating a library of analogous compounds for further research. ijapbc.comresearchgate.netresearchgate.net
Insufficient Information Available for this compound
A thorough investigation into the chemical compound “this compound” has revealed a significant lack of available scientific literature and research data. As a result, it is not possible to provide a detailed article on its molecular interactions and the mechanistic exploration of its biological activity according to the requested outline.
Searches for this specific compound did not yield any relevant studies focusing on ligand-based and structure-based computational approaches for molecular target identification, in vitro biochemical assays for receptor binding or enzyme inhibition, mechanistic investigations of potential biochemical pathways, or structure-activity relationship (SAR) studies.
The absence of such information in publicly accessible scientific databases and research publications prevents a scientifically accurate and informative discussion on the topics outlined. It is possible that "this compound" is a novel compound that has not yet been synthesized or characterized, or that research on it is not yet published. Further research would be required to determine the properties and biological activities of this specific molecule.
Advanced Analytical Method Development for Research Applications
Chromatographic Methodologies for Purity Assessment and Separation of Isomers
The structural complexity of 2-ethyl-2-methyl-1,3-dioxaindan-5-ol, which includes a chiral center, necessitates the use of high-resolution chromatographic techniques for its analysis. Gas chromatography-mass spectrometry (GC-MS) has been identified as a powerful tool for the purity assessment of this compound. jmchemsci.comjmchemsci.com The coupling of gas chromatography with mass spectrometry allows for the effective separation of the analyte from potential impurities, while the mass spectrometer provides detailed structural information, confirming the identity of the compound. jmchemsci.comjmchemsci.com The purity of related dioxolane compounds is often determined using GC, with purities typically exceeding 98%. tcichemicals.comavantorsciences.com
Due to the presence of a stereocenter, the separation of enantiomers of this compound is a critical aspect of its analysis. Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose. While specific applications for this exact compound are not detailed in the provided results, the principles of chiral HPLC are well-established for separating stereoisomers of similar molecules. nist.gov This technique utilizes a chiral stationary phase that interacts differently with each enantiomer, leading to their differential retention and separation.
The table below summarizes the key chromatographic techniques and their applications in the analysis of this compound and related structures.
| Chromatographic Technique | Application | Key Findings | References |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity assessment and identification of related compounds. | Provides high-resolution separation and structural elucidation. | jmchemsci.comjmchemsci.comjetir.orgchemicalbook.com |
| Chiral High-Performance Liquid Chromatography (HPLC) | Separation of stereoisomers. | Essential for resolving enantiomers of chiral compounds. | nist.gov |
Quantitative Analytical Techniques for Research Samples
Accurate quantification of this compound in research samples is crucial for understanding its properties and potential applications. Quantitative analysis is typically performed using chromatographic methods coupled with sensitive detectors. For instance, GC-MS can be operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analyte, allowing for its precise quantification even in complex matrices.
While specific quantitative methods for this compound are not extensively documented in the search results, the general approaches for similar compounds are well-established. The development of a quantitative assay would involve the preparation of a calibration curve using standards of known concentration. The response of the analytical instrument to these standards is then used to determine the concentration of the analyte in unknown samples.
Development of Sensors or Probes for Detection in Research Environments
The development of chemical sensors and probes for the real-time detection of specific analytes is a burgeoning area of research. For a compound like this compound, fluorescent probes could offer a highly sensitive and selective means of detection. The design of such a probe would involve a fluorophore linked to a recognition element that selectively binds to the target molecule. mdpi.com Upon binding, a change in the fluorescence properties of the probe, such as an increase or decrease in intensity ("turn-on" or "turn-off" response), would signal the presence of the analyte. mdpi.com
The synthesis of such probes can be achieved through straightforward chemical reactions, making them accessible for various research applications. mdpi.com The performance of these sensors can be optimized for a wide linear response range and low limits of detection, enabling the detection of trace amounts of the target compound in aqueous solutions and across a broad pH range. mdpi.com
The following table outlines the potential for sensor development for this compound based on existing technologies.
| Sensor/Probe Type | Principle of Detection | Potential Advantages | References |
| Fluorescent Probe | Selective binding to the analyte leading to a change in fluorescence. | High sensitivity, high selectivity, real-time detection, "turn-on" or "turn-off" response modes. | mdpi.com |
Future Research Directions and Unexplored Avenues
Development of More Efficient and Sustainable Synthetic Routes
The synthesis of 2-ethyl-2-methyl-1,3-dioxaindan-5-ol would traditionally involve the ketalization of a dihydroxy-indan precursor with 2-butanone (B6335102) under acidic conditions. However, modern synthetic chemistry prioritizes green and sustainable methods. chemistryjournals.netchemistryjournals.net Future research should focus on developing novel synthetic strategies that are both efficient and environmentally benign.
Key avenues for exploration include:
Photocatalysis: Visible-light-driven photocatalysis offers a green alternative to traditional acid-catalyzed ketalization. researchgate.net Research could explore the use of photocatalysts to facilitate the reaction under mild, neutral conditions, thereby improving functional group tolerance and reducing corrosive waste. researchgate.net The development of ketone-based chiral photocatalysts could even open pathways to asymmetric synthesis. nih.gov
Bio-based Solvents and Catalysts: Replacing conventional fossil-based solvents with bio-derived alternatives like 1,3-dioxolane (B20135) compounds (DOXs) is a growing trend. rsc.org Investigating the synthesis of the target molecule in green solvents such as water or bio-based ethers could significantly improve the sustainability of the process. chemistryviews.orgucl.ac.uk Furthermore, enzymatic catalysis, using enzymes like transketolase, presents an opportunity for highly selective and sustainable synthesis routes. ucl.ac.uk
Metal-Free Catalysis: The development of metal-free synthetic routes, for instance using Lewis acids to activate aromatic alkynes and paraformaldehyde, could provide an atom-economic pathway to related 1,3-dioxane (B1201747) derivatives and could be adapted for the dioxaindan core. dntb.gov.ua
Exploration of Novel Reactivity Patterns for the Dioxaindan Core
The reactivity of this compound is predicted to be rich, owing to its combination of a phenolic ring and a protected ketone. While the hydrolysis of the dioxolane group under acidic conditions is expected, more sophisticated reactivity patterns remain unexplored.
Future studies should investigate:
Selective C-H Activation: The aromatic ring of the dioxaindan core is ripe for functionalization. Transition-metal-catalyzed intramolecular C-H activation is a powerful strategy for creating functionalized fused heteroaromatic rings and could be applied here to introduce new substituents. nih.gov
Reactions of the Phenolic Hydroxyl Group: The phenol (B47542) group can be a handle for a variety of transformations. Beyond simple etherification or esterification, it could direct ortho-metalation or be used as a hydrogen-bond donor to template more complex reactions. Phenolic compounds are known to be key precursors in the synthesis of many biologically active molecules. mdpi.com
Novel Ring-Opening Reactions: Moving beyond simple deprotection, research could focus on selective, catalyzed ring-opening reactions of the dioxolane moiety that lead to new, valuable functional groups while preserving other parts of the molecule.
Cycloaddition Reactions: The fused heterocyclic system could potentially participate in cycloaddition reactions, such as [3+2] cycloadditions with in situ-generated ylides, to build even more complex polyheterocyclic structures. mdpi.com
Deeper Computational Insight into Molecular Dynamics and Electronic Properties
Computational chemistry provides a powerful lens for understanding molecular behavior without the need for extensive laboratory work. For this compound, computational studies could offer profound insights into its properties and reactivity.
Areas for computational investigation include:
Conformational Analysis: Density Functional Theory (DFT) calculations could be used to determine the most stable conformations of the molecule, particularly the orientation of the ethyl and methyl groups on the dioxolane ring and the geometry of the fused ring system. Similar studies have been performed on related 1,3-dioxane derivatives to understand their stereochemistry. researchgate.net
Electronic Properties and Reactivity: DFT can be used to calculate the electron distribution, molecular orbital energies, and reaction pathways. This would help predict the most likely sites for electrophilic or nucleophilic attack and rationalize its reactivity patterns.
Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of the molecule over time, providing insights into its flexibility, solvent interactions, and potential binding modes with biological targets. nih.gov Enhanced sampling techniques like metadynamics could be particularly useful for exploring its interactions with macromolecules.
Discovery of Undiscovered Mechanistic Biological Interactions
The hybrid structure of this compound, which incorporates features of indanes, dioxolanes, and phenols, suggests a high potential for diverse biological activities. Each of these structural motifs is found in known bioactive compounds.
Unexplored research avenues include:
Screening for Broad-Spectrum Bioactivity: Indanone derivatives have shown a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties. beilstein-journals.org Similarly, various 1,3-dioxolane and 1,3-dioxane derivatives have been identified as effective modulators of multidrug resistance in cancer cells and as potent antibacterial and antifungal agents. nih.govnih.gov Phenolic compounds are well-known for their antioxidant, cardioprotective, and anti-inflammatory effects. researchgate.netnih.govnih.govgsconlinepress.com Therefore, the target molecule should be screened against a wide array of biological targets to identify potential therapeutic applications.
Investigation of Mechanism of Action: Should any biological activity be discovered, a crucial area of future research will be to elucidate the mechanism of action. For example, if it shows antioxidant properties, research could determine whether it acts via hydrogen atom transfer, single electron transfer, or metal chelation. nih.gov If it demonstrates activity as an interferon inducer, structure-activity relationship studies could be conducted to optimize its potency, similar to what has been done for other heterocyclic compounds. nih.gov
Enzyme Inhibition Studies: Many drugs function by inhibiting specific enzymes. Given its structure, this compound could be investigated as a potential inhibitor of enzymes like indoleamine-2,3-dioxygenase 1 (IDO1), a target in cancer immunotherapy where molecules with some structural similarities have been explored. nih.gov
Potential as Building Blocks in Material Science or Supramolecular Chemistry (Non-Clinical Applications)
The unique combination of a rigid, fused-ring scaffold and a hydrogen-bonding phenolic group makes this compound an attractive candidate for applications in materials science and supramolecular chemistry.
Future research could focus on:
Polymer Synthesis: The phenolic hydroxyl group could be used as a reactive site to incorporate the molecule as a monomer into polyesters, polyethers, or polycarbonates. The rigidity of the dioxaindan core could impart desirable thermal and mechanical properties to the resulting polymers.
Supramolecular Assemblies: Supramolecular chemistry studies the formation of complex structures through non-covalent interactions. acs.org The phenol group is an excellent hydrogen bond donor and acceptor, which could be exploited to direct the self-assembly of the molecule into higher-order structures like rosettes, sheets, or porous frameworks. beilstein-journals.org These materials could have applications in sensing, gas storage, or catalysis.
Liquid Crystals: The rigid, anisotropic shape of the molecule is a feature often found in liquid crystals. Chemical modification to add a flexible tail could lead to the discovery of new liquid crystalline materials with potential uses in display technologies.
Data Tables
Table 1: Summary of Potential Research Findings
| Research Area | Potential Discovery / Finding | Relevant Analogs/Concepts |
| Sustainable Synthesis | A high-yield, room-temperature synthesis using visible-light photocatalysis, reducing waste and energy consumption. | Photocatalytic Ketalization researchgate.net, Green Solvents rsc.org |
| Novel Reactivity | Selective functionalization of the aromatic ring via C-H activation, creating a library of new derivatives. | Fused Heterocycle Synthesis nih.gov |
| Computational Analysis | Accurate prediction of the molecule's 3D structure and its binding affinity to a specific protein target using MD simulations. | Conformational Analysis of Dioxanes researchgate.net |
| Biological Interactions | Identification of significant antifungal activity against resistant strains, with a novel mechanism of action. | Bioactivity of Dioxolanes nih.gov, Phenolics researchgate.net |
| Materials Science | Formation of a stable, porous supramolecular organic framework through hydrogen bonding, capable of selective guest uptake. | Supramolecular Chemistry of Aromatics beilstein-journals.org |
Q & A
Q. How can researchers contribute to understudied areas (e.g., environmental fate or metabolic pathways)?
- Methodological Answer :
- Environmental fate : Conduct OECD 301 biodegradation tests.
- Metabolism : Use liver microsomes (human/rat) with LC-HRMS to identify phase I/II metabolites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
